5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid
Description
5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a 1,5-dimethylpyrazole moiety and a carboxylic acid group at the 2-position of the furan. Its synthesis likely involves coupling reactions between pyrazole and furan precursors, followed by oxidation to introduce the carboxylic acid group, as inferred from analogous furan-carboxylic acid syntheses (e.g., oxidation of alkoxy-furfurals described in ) .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(1,5-dimethylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-7(11-12(6)2)8-3-4-9(15-8)10(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
YRVDAUVFJHNPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with furan-2-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing in acetic acid or another suitable solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) at position 2 of the furan ring participates in classical acid-catalyzed and nucleophilic reactions:
Mechanistic Insight :
-
Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.
-
Amidation requires prior conversion to the acyl chloride intermediate due to poor leaving-group ability of -OH.
Electrophilic Substitution on the Furan Ring
The electron-rich furan undergoes electrophilic substitution at positions 4 and 5 (relative to the carboxylic acid):
| Reaction | Reagents | Position Selectivity | Observed Products |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-5 | 5-Nitro-furan derivatives |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub> | C-4 | 4-Halo-furan derivatives |
Key Findings :
-
Nitration at C-5 is favored due to electron-withdrawing effects of the carboxylic acid group .
-
Halogenation occurs at C-4 under mild conditions (25°C), preserving the pyrazole ring’s integrity .
Pyrazole Ring Functionalization
The 1,5-dimethylpyrazole moiety undergoes selective modifications:
| Reaction | Reagents | Site of Reaction | Major Products |
|---|---|---|---|
| N-Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | N-1 | Quaternary ammonium salts |
| C-H Activation | Pd(OAc)<sub>2</sub>/Oxidants | C-4 | Arylated pyrazoles |
Experimental Constraints :
-
N-Alkylation at N-1 is sterically hindered by the adjacent methyl group, requiring extended reaction times (12–24 hrs) .
-
C-H Arylation at C-4 is enabled by transition-metal catalysis, with yields >70% reported for analogous pyrazoles .
Diels-Alder Cycloaddition
The furan ring acts as a diene in [4+2] cycloadditions:
| Dienophile | Conditions | Cycloadduct Stability | Applications |
|---|---|---|---|
| Maleic anhydride | Reflux in toluene (110°C) | Endo preference | Polycyclic lactones |
| Tetracyanoethylene | Room temperature | Exo preference | Electron-deficient adducts |
Thermal Stability :
Cycloadducts derived from maleic anhydride revert to starting materials above 150°C, limiting their utility in high-temperature applications.
Decarboxylation Reactions
Controlled thermal or oxidative decarboxylation generates bioactive intermediates:
| Conditions | Products | Byproducts |
|---|---|---|
| CuO, Quinoline (200°C) | 5-(1,5-Dimethylpyrazol-3-yl)furan | CO<sub>2</sub> |
| Ag<sub>2</sub>O, DMF (120°C) | Furan-pyrazole biradicals | Metallic residues |
Mechanistic Pathway :
Decarboxylation proceeds via a six-membered transition state, stabilized by conjugation with the furan π-system .
Biological Activity Modulation
Chemical modifications correlate with pharmacological effects:
| Derivative Type | Target Receptor | IC<sub>50</sub> (µM) | Source Organism |
|---|---|---|---|
| Ester Prodrugs | 5-HT<sub>2A</sub> serotonin | 0.055–0.092 | Fusarium oxysporum |
| Acylated Amides | COX-2 | 0.12 ± 0.03 | In vitro assays |
Structure-Activity Relationship (SAR) :
-
Esterification enhances blood-brain barrier permeability.
-
Pyrazole C-4 halogenation increases receptor-binding affinity by 3–5× .
Stability Under Extreme Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl) | Pyrazole ring protonation → cleavage | 8 hrs (25°C) |
| UV Light (254 nm) | Furan ring polymerization | 48 hrs |
| O<sub>3</sub> (g) | Ozonolysis of furan double bond | <1 hr |
Storage Recommendations :
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of new pyrazole derivatives that demonstrated potent activity against various bacterial strains. The incorporation of furan moieties into pyrazole structures has been shown to enhance their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Compounds similar to 5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid have been evaluated for their anti-inflammatory effects. A notable study reported that pyrazole derivatives inhibited cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential therapeutic applications for inflammatory diseases . The structure allows for effective interaction with these enzymes, providing an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antioxidant Activity
The antioxidant properties of this compound have also been documented. A study on related pyrazole compounds revealed their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Agricultural Applications
Pesticide Development
The unique structure of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has prompted research into its use as a pesticide. Its derivatives have shown promise in controlling fungal pathogens in crops, enhancing agricultural productivity while minimizing chemical residues .
Material Science Applications
Polymer Chemistry
In material science, the compound's furan and pyrazole functionalities have been explored for the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrazole, furan, or carboxylic acid groups. Below is a systematic comparison:
Pyrazole-Substituted Furan Derivatives
- 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-furan-2-ylmethyl-4H-[1,2,4]triazole-3-thiol (): This analog replaces the carboxylic acid with a triazole-thiol group and adds a furanylmethyl substituent. The triazole ring may increase metabolic stability in pharmaceutical contexts but reduces polarity .
- 1,5-Dimethyl-4-[(5-methyl-2-furyl)-methyleneamino]-2-phenyl-1H-pyrazol-3(2H)-one (): This compound features a pyrazol-3-one core with a methyleneamino-furyl substituent. The phenyl group adds hydrophobicity, reducing aqueous solubility .
Furan-Carboxylic Acid Derivatives
- 5-(5-{[1-(3-Carboxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoic Acid (): This structurally complex analog incorporates a benzoic acid group and a pyrazol-4-ylidene moiety. The conjugated system may exhibit unique electronic properties, such as enhanced UV absorption .
- 5-(4-Methanesulfonylphenoxymethyl)furan-2-carboxylic Acid (): Here, a methanesulfonylphenoxymethyl group replaces the pyrazole. The sulfonyl group is a strong electron-withdrawing substituent, which could increase the carboxylic acid’s acidity compared to the target compound. The phenoxymethyl linker may improve membrane permeability in biological systems .
Key Structural and Functional Differences
Research Findings and Implications
- Hydrogen-Bonding Patterns : The target compound’s carboxylic acid group likely participates in robust hydrogen-bonding networks, as described in ’s graph-set analysis. This contrasts with the thiol group in the triazole analog, which forms weaker S–H···X bonds .
- Synthetic Accessibility : The discontinuation of analogs like those in and suggests challenges in synthesis or stability. The target compound’s simpler structure may offer advantages in scalability.
- Biological Relevance: Pyrazole-furan hybrids are explored for antimicrobial and anti-inflammatory activity. The carboxylic acid group enhances binding to biological targets (e.g., enzymes) compared to non-polar analogs .
Biological Activity
5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 220.23 g/mol. Its structure features a pyrazole ring fused with a furan-2-carboxylic acid moiety, which contributes to its biological properties.
Synthesis
The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves the reaction of 1,5-dimethylpyrazole derivatives with appropriate furan derivatives under controlled conditions. The detailed synthesis process often includes purification steps such as recrystallization or chromatography to achieve high purity levels (≥97%) .
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Prostate Cancer
In vitro studies demonstrate that 5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has antiproliferative effects against these cancer types, with mechanisms involving the inhibition of key proteins such as topoisomerase II and EGFR .
Antibacterial and Antifungal Properties
The compound also exhibits antibacterial activity against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways, positioning it as a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives similar to 5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid:
Q & A
Q. What are the common synthetic routes for 5-(1,5-Dimethyl-1H-pyrazol-3-yl)furan-2-carboxylic acid?
The compound is synthesized via coupling reactions between substituted pyrazole and furan precursors. A typical method involves dissolving a pyrazole derivative (e.g., 6-amino-1,3-dialkyluracil) in dry dioxane, adding polyfluorocarboxylic anhydrides or chloroanhydrides with pyridine as a base, and stirring at room temperature overnight. Post-reaction, the solvent is evaporated, and the product is purified via trituration with water . Alternatively, carbodiimide-mediated coupling (e.g., EDCI/HOBt with DIPEA in DMF) is effective for forming amide bonds in analogous systems .
Q. How is the compound characterized for structural confirmation?
Structural confirmation employs spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) verify molecular connectivity, while X-ray crystallography resolves bond angles and torsion angles (e.g., N–C–C angles of 110.13° and O–C–C angles of 104.43°) . Crystallographic data, such as space group parameters and hydrogen bonding networks, further validate the structure .
Q. What analytical techniques assess purity and stability under varying conditions?
High-Performance Liquid Chromatography (HPLC) and melting point analysis determine purity. Stability studies involve monitoring degradation under controlled humidity, temperature, and pH using accelerated stability protocols. For example, related furan-carboxylic acids are stored at -20°C in inert atmospheres to prevent oxidation .
Q. What are the solubility and stability profiles of this compound?
Solubility is assessed in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies under UV exposure and thermal stress (e.g., 40–100°C) reveal degradation pathways, with findings cross-validated via mass spectrometry .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Discrepancies between predicted and observed NMR/IR peaks are addressed via X-ray crystallography to confirm stereochemistry. For example, crystallographic data resolved conflicting NOESY correlations in a related pyrazole-furan hybrid by clarifying spatial arrangements of methyl groups . Computational tools (e.g., DFT calculations) further reconcile electronic environment mismatches .
Q. What strategies optimize yield in multi-step synthesis?
Yield optimization involves catalyst screening (e.g., Pd(OAc)₂/XPhos for cross-coupling) and reaction condition tuning. For instance, a two-step synthesis achieved high yields (>80%) using cesium carbonate in tert-butanol at 100°C, followed by HCl-mediated deprotection . Microwave-assisted synthesis reduces reaction times and improves regioselectivity in analogous systems .
Q. How is computational modeling applied to predict biological activity?
Molecular docking (e.g., AutoDock Vina) and QSAR models predict binding affinities to target proteins like cyclooxygenase-2 (COX-2). For furan-carboxylic acid derivatives, these methods identified key hydrophobic interactions and hydrogen bonds with catalytic residues . MD simulations (>100 ns) further assess stability of ligand-receptor complexes .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
SAR studies systematically modify substituents on the pyrazole and furan rings. For example, replacing methyl groups with halogens or electron-withdrawing groups alters bioactivity. Biological assays (e.g., enzyme inhibition, antimicrobial activity) are conducted post-synthesis, with IC₅₀ values correlated to substituent electronic profiles .
Q. What methods evaluate enzyme inhibition or receptor binding?
Enzymatic assays (e.g., fluorescence-based COX-2 inhibition) quantify activity, while Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd). For a related compound, SPR revealed a KD of 12 nM for TNF-α, validated via competitive ELISA . Radioligand binding assays further assess selectivity against off-target receptors .
Q. How is crystallographic data analyzed to elucidate molecular interactions?
Crystallographic software (e.g., SHELX, OLEX2) refines structures using diffraction data (R factor <0.066). Hydrogen bonding (e.g., O–H···N interactions) and π-π stacking distances (3.4–3.8 Å) are mapped to explain stability and reactivity. For example, a study resolved a 128.17° C–C–N angle critical for intramolecular charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
